molecular formula C25H14N2O4S2 B2398931 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 319491-51-5

3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2398931
CAS No.: 319491-51-5
M. Wt: 470.52
InChI Key: YIDSYDZVGVUUSQ-UHFFFAOYSA-N
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Description

3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of chromen (coumarin) and thiazole rings, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step reactions. One common method is the one-pot three-component condensation reaction. This involves the condensation of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of the original compound with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its diverse biological activities, the compound is investigated for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound can interact with cellular signaling pathways, leading to the modulation of inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one lies in its specific combination of chromen and thiazole rings, which imparts distinct biological activities. The presence of these rings allows for versatile chemical modifications, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-[2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O4S2/c28-24-16(9-14-5-1-3-7-20(14)30-24)18-12-32-22(26-18)11-23-27-19(13-33-23)17-10-15-6-2-4-8-21(15)31-25(17)29/h1-10,12-13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDSYDZVGVUUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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